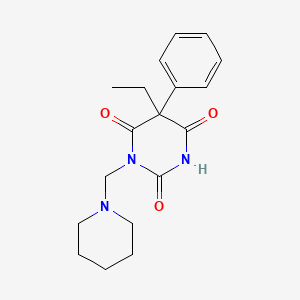![molecular formula C15H23N3O2 B5159017 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol, also known as DMABN, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzimidazole derivatives and has been found to possess a range of biological activities.
作用机制
The mechanism of action of 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it has been proposed that this compound interacts with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. This compound has been found to inhibit the activity of various enzymes such as tyrosinase, cholinesterase, and acetylcholinesterase. It has also been shown to interact with DNA and RNA, leading to inhibition of their synthesis.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit fungal growth, and reduce inflammation. This compound has also been found to possess neuroprotective and antioxidant properties. It has been shown to improve cognitive function and reduce oxidative stress in animal models.
实验室实验的优点和局限性
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has several advantages as a research tool. It is easily synthesized and has a high purity. This compound has a wide range of biological activities, making it a versatile research tool. However, this compound also has some limitations. It has low solubility in water, making it difficult to use in aqueous solutions. This compound can also be toxic at high concentrations, limiting its use in some experiments.
未来方向
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has several potential future directions in scientific research. It can be used as a lead compound for the development of novel drugs with anticancer, antifungal, antiviral, and antibacterial properties. This compound can also be used to investigate the mechanism of action of various enzymes and proteins. Future research can focus on optimizing the synthesis method of this compound, improving its solubility, and reducing its toxicity.
In conclusion, this compound is a versatile research tool with diverse biological activities. Its mechanism of action is not fully understood, but it has been found to interact with various enzymes and proteins. This compound has several advantages and limitations for lab experiments. Future research can focus on optimizing its synthesis method, improving its solubility, and reducing its toxicity.
合成方法
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol can be synthesized by the reaction of 4-(dimethylamino)phenylhydrazine with cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield. The synthesis method has been optimized to obtain pure this compound with high efficiency.
科学研究应用
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has been extensively used in scientific research due to its diverse biological activities. It has been found to possess anticancer, antifungal, antiviral, and antibacterial properties. This compound has been used as a probe to study the mechanism of action of various enzymes and proteins. It has also been used to investigate the structure-activity relationship of benzimidazole derivatives.
属性
IUPAC Name |
4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-16(2)12-9-7-11(8-10-12)15-17(19)13-5-3-4-6-14(13)18(15)20/h7-10,13-15,19-20H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODLHHZXIMVQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N(C3CCCCC3N2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5158937.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5158956.png)
![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)
![{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5158981.png)
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)

![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![methyl 2-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5158993.png)
![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159009.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159020.png)
